molecular formula C17H15N3O2S B2830552 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 2320684-96-4

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2830552
CAS No.: 2320684-96-4
M. Wt: 325.39
InChI Key: FRRLFJCMHUWUIW-UHFFFAOYSA-N
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a 2-oxopyrimidinone ring linked via an ethyl chain to a 4-(thiophen-3-yl)benzamide core.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(18-8-10-20-9-1-7-19-17(20)22)14-4-2-13(3-5-14)15-6-11-23-12-15/h1-7,9,11-12H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLFJCMHUWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences and Implications

Core Heterocycle: The target compound contains a 2-oxopyrimidinone ring, which is absent in analogs like 3c, 3i, and others. This ring may enhance hydrogen-bonding interactions with biological targets compared to piperazine-based analogs . Analogs such as 3c and 3i incorporate piperazine rings with aryl substituents (e.g., cyanophenyl, methoxyphenyl), which are known to modulate receptor binding affinity, particularly for dopamine D3 receptors .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl in 3c’s chlorophenyl group) may increase metabolic stability but reduce solubility.
  • Methoxy groups (e.g., in 3i) improve solubility due to polarity but may reduce membrane permeability .
  • The bromoethoxy intermediate (63% yield) serves as a precursor for further functionalization, highlighting the versatility of the ethyl linker in synthetic routes .

Synthetic Efficiency :

  • Yields for piperazine-containing analogs range from 27% (3c) to 55% (3i), suggesting that steric and electronic factors influence reaction efficiency. The bromoethoxy precursor’s higher yield (63%) underscores the challenges of introducing complex substituents .

Pharmacological Considerations

  • Piperazine-bearing analogs (e.g., 3c, 3i) were designed as dopamine D3 receptor ligands, with substituents fine-tuning selectivity and potency .
  • The thiophen-3-yl group, common across all compounds, likely contributes to π-π stacking interactions in hydrophobic binding pockets.

Q & A

Basic: What are the key synthetic strategies for preparing N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates like bromoethoxyethyl derivatives. For example, a bromoethoxyethyl intermediate is reacted with thiophen-3-yl benzamide precursors under nucleophilic substitution conditions. Key steps include:

  • Coupling reactions : Using bromoethyl intermediates (e.g., N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide) with heterocyclic amines like piperazine derivatives.
  • Purification : Normal-phase chromatography (hexane/EtOAc gradients) followed by reverse-phase chromatography (acetonitrile/formic acid gradients) to isolate the final product .
  • Reagents : Tertiary amines (e.g., N,N-diisopropylethylamine) are used to facilitate substitution reactions in anhydrous solvents like acetonitrile .

Basic: What spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?

Answer:
Rigorous characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene and pyrimidinone moieties) and confirm regioselectivity .
  • Mass spectrometry (MS) : High-resolution LC/MS to validate molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95% is typical for biologically tested compounds) and monitor reaction progress .
  • IR spectroscopy : To identify functional groups like carbonyl (C=O) and amide (N-H) stretches .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Answer:
Yield optimization involves:

  • Temperature control : Maintaining reflux conditions (e.g., MeOH at 60–80°C) for cyclization steps to ensure complete conversion .
  • Stoichiometric adjustments : Using 1.5–2.0 equivalents of reagents like TBHP (tert-butyl hydroperoxide) to drive oxidation or coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution reactions .
  • Catalytic additives : Employing EDC·HCl and HOBt for amide bond formation to reduce side reactions .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:
Biological testing requires:

  • Target identification : Based on structural analogs (e.g., pyrido[2,3-d]pyrimidines with reported anticancer or antimicrobial activity), prioritize assays like kinase inhibition or cytotoxicity screens .
  • In vitro assays :
    • Anticancer : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
    • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Molecular docking : Predict binding affinity to targets like proteasomes or kinases using software (e.g., AutoDock) .

Advanced: How should researchers resolve contradictions in spectral data during structural characterization?

Answer:
Address discrepancies using:

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., ChemDraw simulations) .
  • Isotopic labeling : For ambiguous proton environments (e.g., overlapping aromatic signals), deuterated analogs or NOESY can clarify spatial relationships .
  • Crystallography : If feasible, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: How does structural modification (e.g., replacing piperidine with morpholine) impact physicochemical and biological properties?

Answer:
Comparative studies show:

  • Solubility : Morpholine derivatives exhibit higher aqueous solubility due to increased polarity .
  • Bioactivity : Piperidine-containing analogs may show enhanced membrane permeability, improving cellular uptake in anticancer assays .
  • Metabolic stability : Electron-withdrawing groups (e.g., sulfonyl) on the benzamide moiety reduce metabolic degradation .
  • SAR analysis : Systematic substitution (e.g., thiophene vs. furan rings) guides optimization of potency and selectivity .

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